

Citalopram Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citalopram

Cat. No.: B1669093

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For immediate implementation, this document provides essential safety and logistical guidance for the proper disposal of **citalopram** in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Citalopram, a selective serotonin reuptake inhibitor (SSRI), and its hydrobromide salt are classified as harmful if swallowed and require management as hazardous waste.[1][2] Improper disposal can lead to environmental contamination, with studies indicating its persistence in water and potential for ecotoxicological effects on aquatic organisms.[3][4] Therefore, standardized disposal protocols are mandatory for research, scientific, and drug development professionals.

Operational and Disposal Plan: Step-by-Step Guidance

The primary and required method for the disposal of **citalopram** and its associated waste is through a licensed hazardous waste management company.[1][5][6] This ensures compliance with federal, state, and local regulations.[1]

Step 1: Waste Identification and Segregation

- Identify all **citalopram** waste streams: This includes pure active pharmaceutical ingredient (API), expired or unused investigational medications, contaminated laboratory materials

(e.g., personal protective equipment (PPE), empty stock bottles, weighing papers, and contaminated glassware), and solutions containing **citalopram**.[\[6\]](#)

- Segregate **citalopram** waste: Use dedicated, clearly labeled, and leak-proof hazardous waste containers.[\[6\]](#) Do not mix with non-hazardous waste.

Step 2: Container Management

- Labeling: All containers must be clearly labeled as "Hazardous Waste" and include the specific chemical name ("**Citalopram**" or "**Citalopram** Hydrobromide").
- Storage: Store waste containers in a secure, designated area away from general laboratory traffic. Ensure containers are kept tightly closed when not in use.[\[1\]](#)

Step 3: Handling Precautions

- Avoid all personal contact, including inhalation of dust or fumes.[\[1\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In cases of significant dust generation, a NIOSH-approved respirator may be necessary.
- Wash hands thoroughly after handling.[\[1\]](#)[\[2\]](#)
- Do not eat, drink, or smoke in areas where **citalopram** is handled.[\[1\]](#)[\[2\]](#)

Step 4: Spill Management

- Minor Spills: For small spills, carefully sweep up or absorb the material with an inert substance. Place the collected material into a suitable, sealed container for disposal as hazardous waste. Avoid generating dust.
- Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 5: Final Disposal

- Prohibited Disposal Methods: Never dispose of **citalopram** down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the sewerage of hazardous waste pharmaceuticals by healthcare and research facilities.[6][7]
- Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of **citalopram** waste by a certified hazardous waste management company. Incineration is a common and effective method for pharmaceutical waste disposal.[5]

Quantitative Data from Experimental Degradation Studies

While chemical degradation is not a standard in-house disposal method, research has been conducted on the degradation of **citalopram** under various conditions. This data is presented for informational purposes.

Parameter	Condition	Concentration of Citalopram	Degradation Achieved	Reference
Hydrolysis (Acidic)	0.1 M HCl at 80°C for 24 hours	1 mg/mL	Significant degradation, formation of five degradation products	--INVALID-LINK--
Hydrolysis (Alkaline)	0.1 M NaOH at 80°C for 2 hours	1 mg/mL	Significant degradation, formation of five degradation products	--INVALID-LINK--
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours	1 mg/mL	Significant degradation, formation of five degradation products	--INVALID-LINK--
Gamma Radiation	Aqueous solution, aerated	1 mg/L	Almost complete degradation at a dose of 100 Gy	--INVALID-LINK--

Experimental Protocols

The following are summaries of experimental protocols from published research and are not intended as instructions for routine disposal.

Forced Degradation Study for Stability Indicating Method Development

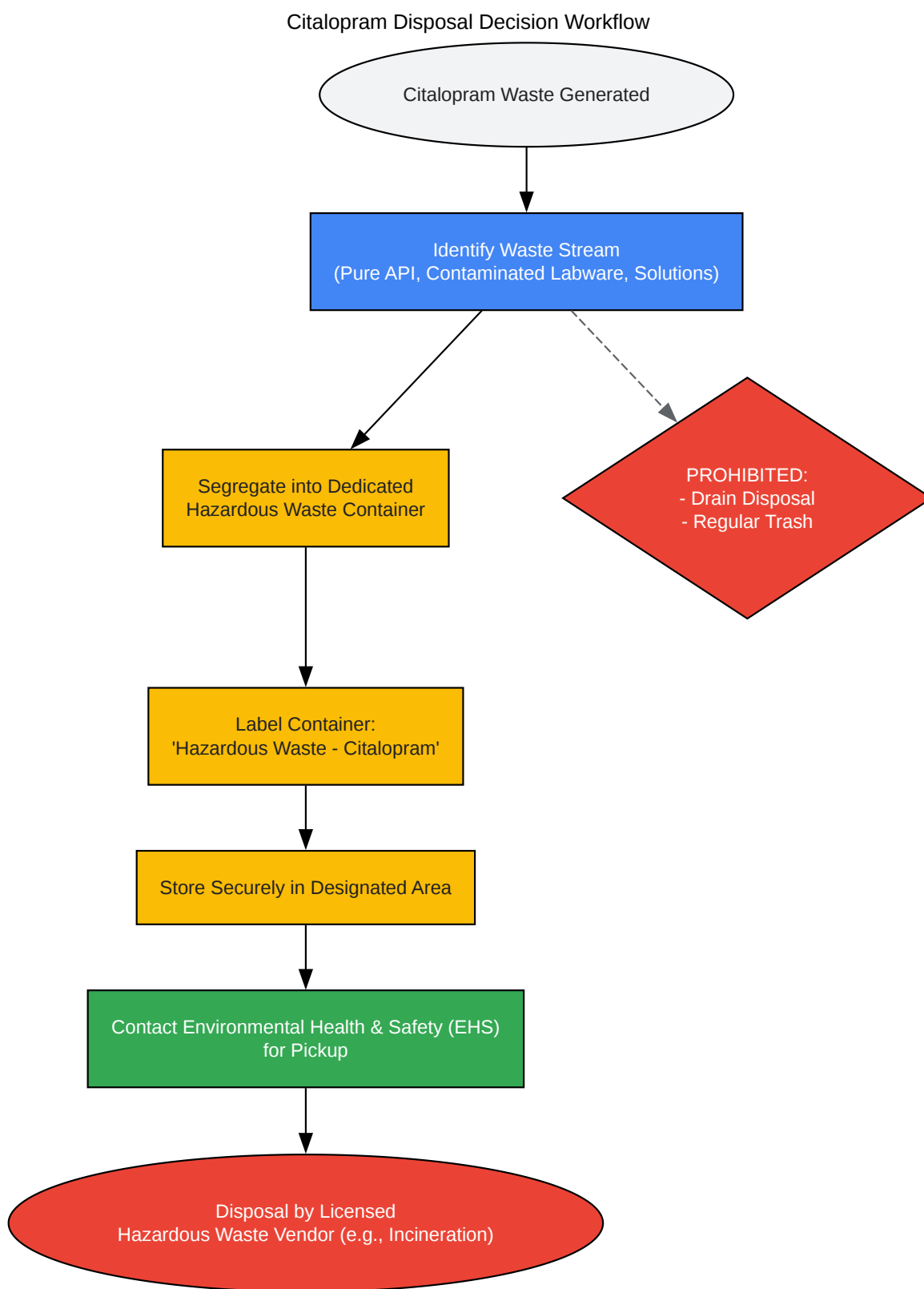
A study on the forced degradation of **citalopram** hydrobromide was conducted to identify degradation products.[4] The protocol involved subjecting a 0.1% m/v solution of the drug to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress. For analysis, the samples were neutralized and diluted with a mobile phase consisting of acetonitrile and ammonium acetate buffer (0.025 mol L⁻¹, pH 4.5) in a 35:65 v/v ratio. The separation and quantification were achieved using a C₈ HPLC column with UV detection at 240 nm.[4]

Radiolytic Degradation in Aqueous Solutions

In a study on the degradation of **citalopram** using gamma radiation, aqueous solutions of the drug at a concentration of 1 mg/L were irradiated with doses ranging from 0 to 500 Gy.^[8] The study found that a dose of 100 Gy was sufficient for almost complete degradation of **citalopram** in an aerated solution.^[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of **citalopram** waste in a laboratory setting.



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Caption: **Citalopram** Disposal Decision Workflow.

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- To cite this document: BenchChem. [Citalopram Disposal: A Guide for Laboratory Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669093#citalopram-proper-disposal-procedures\]](https://www.benchchem.com/product/b1669093#citalopram-proper-disposal-procedures)

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